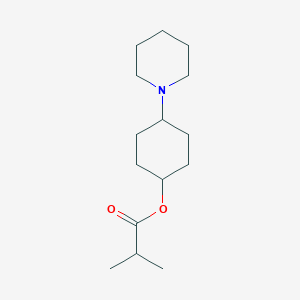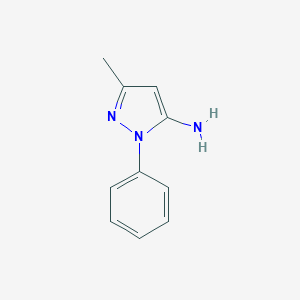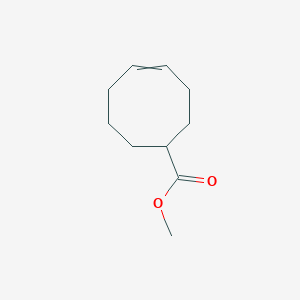
Methyl cyclooct-4-ene-1-carboxylate
Descripción general
Descripción
Methyl cyclooct-4-ene-1-carboxylate is a chemical compound that belongs to the class of cycloalkenes. It is a colorless liquid that has a fruity odor. Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl cyclooct-4-ene-1-carboxylate is not well understood. It is believed to act as a dienophile in the Diels-Alder reaction, which is a cycloaddition reaction that involves the reaction of a diene and a dienophile to form a cyclohexene ring.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl cyclooct-4-ene-1-carboxylate. However, it is not known to have any significant toxicological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl cyclooct-4-ene-1-carboxylate is a useful building block in organic synthesis due to its high reactivity and versatility. It can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and ring-opening reactions. However, it is important to handle Methyl cyclooct-4-ene-1-carboxylate with care, as it is flammable and can be hazardous if ingested or inhaled.
Direcciones Futuras
There are several future directions for the use of Methyl cyclooct-4-ene-1-carboxylate in scientific research. One potential area of interest is the development of new materials, such as polymers and liquid crystals, using Methyl cyclooct-4-ene-1-carboxylate as a building block. Another potential area of interest is the synthesis of natural products and pharmaceuticals using Methyl cyclooct-4-ene-1-carboxylate as a starting material. Additionally, the use of Methyl cyclooct-4-ene-1-carboxylate in the development of new catalysts and reagents for organic synthesis is an area of ongoing research.
Aplicaciones Científicas De Investigación
Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. Methyl cyclooct-4-ene-1-carboxylate is also used in the development of new materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
1129-33-5 |
|---|---|
Nombre del producto |
Methyl cyclooct-4-ene-1-carboxylate |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl cyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |
Clave InChI |
NVLYMDYWKGWODU-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)C1CCC/C=C\CC1 |
SMILES |
COC(=O)C1CCCC=CCC1 |
SMILES canónico |
COC(=O)C1CCCC=CCC1 |
Sinónimos |
4-Cyclooctene-1-carboxylic acid methyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

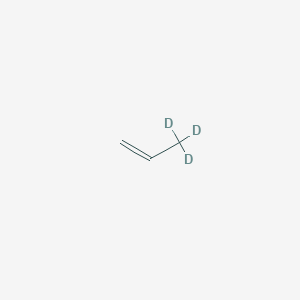
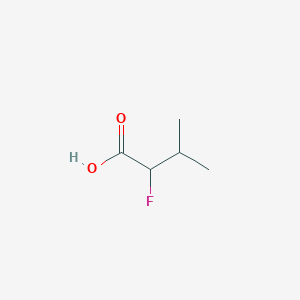
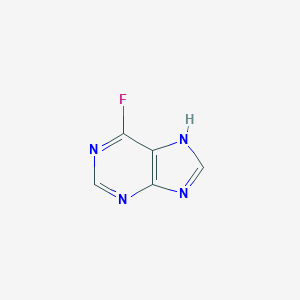
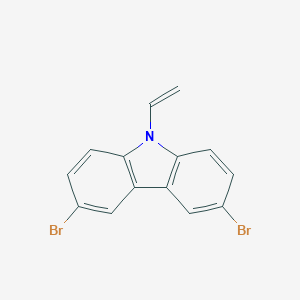
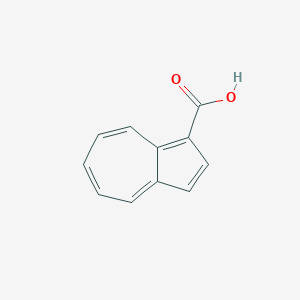
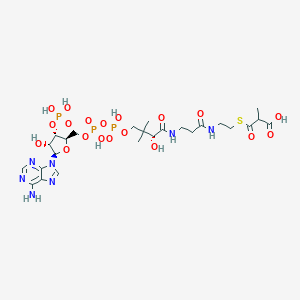
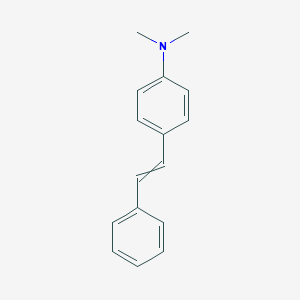
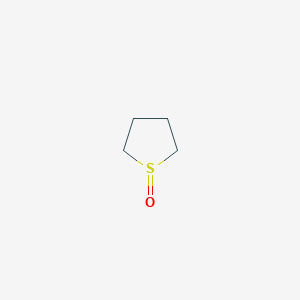
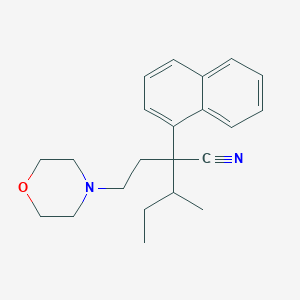
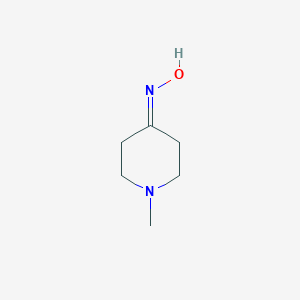
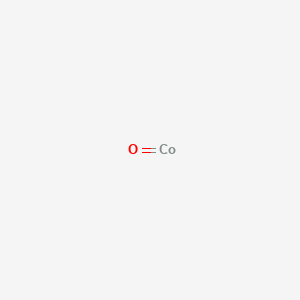
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
